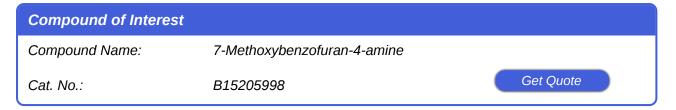


Tandem Cyclization Reactions for the Synthesis of Aminobenzofurans: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aminobenzofuran derivatives via tandem cyclization reactions. The aminobenzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. The following sections detail four distinct and effective tandem cyclization strategies, offering a versatile toolkit for accessing a variety of substituted aminobenzofurans.

DMAP-Mediated Tandem Cyclization for 3-Aminobenzofuran Derivatives

This method provides an efficient route to 3-aminobenzofuran derivatives through a cascade cyclization strategy. The reaction utilizes readily available ortho-hydroxy α -aminosulfones and 2-bromo-1,3-dicarbonyl compounds, mediated by 4-dimethylaminopyridine (DMAP). This protocol is notable for its operational simplicity, scalability, and high yields.[1][2]

Application Notes

This tandem reaction is believed to proceed through an initial DMAP-mediated reaction of the ortho-hydroxy α -aminosulfone with the 2-bromo-1,3-dicarbonyl compound, followed by an intramolecular cyclization to form the benzofuran ring and a subsequent rearrangement to yield



the final 3-aminobenzofuran product. The method is highly versatile and tolerates a range of substituents on both the aminosulfone and the dicarbonyl component.[3][4] The reaction can be performed at room temperature and has been successfully scaled up to the gram scale, making it suitable for medicinal chemistry campaigns.[3]

Ouantitative Data

Entry	ortho- Hydroxy α- Aminosulfo ne (1)	2-Bromo- 1,3- dicarbonyl (2)	Product	Yield (%)	Time (h)
1	1a (R¹=H, R²=Boc)	2a (indane- 1,3-dione)	3aa	95	20
2	1b (R ¹ =5-Me, R ² =Boc)	2a	3ba	88	20
3	1c (R ¹ =5-Cl, R ² =Boc)	2a	3ca	92	20
4	1d (R ¹ =5-Br, R ² =Boc)	2a	3da	93	20
5	1a	4a (barbituric acid deriv.)	5aa	85	10

Experimental Protocol: Synthesis of tert-Butyl (1',3'-dioxo-1',3'-dihydro-3H-spiro[benzofuran-2,2'-inden]-3-yl)carbamate (3aa)[2]

- To a 5 mL glass reaction vessel, add ortho-hydroxy α-aminosulfone 1a (0.15 mmol), 2-bromo-1H-indene-1,3(2H)-dione 2a (0.1 mmol), and 4-dimethylaminopyridine (DMAP) (1.0 equiv., 0.1 mmol).
- Add dry 1,2-dichloroethane (DCE) (1.0 mL) to the vessel.
- Stir the reaction mixture at room temperature for 20 hours.



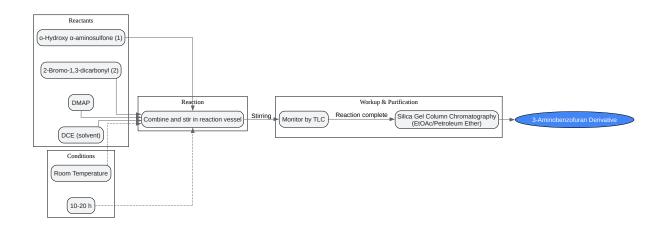




- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, directly purify the crude reaction mixture by silica gel column chromatography.
- Elute the product using a mixture of ethyl acetate and petroleum ether (1:5 v/v).
- Combine the fractions containing the product and concentrate under reduced pressure to afford the pure product 3aa.

Reaction Workflow





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Caption: Workflow for DMAP-mediated synthesis.

Tandem SNAr-Cyclocondensation for Fluorinated 3-Aminobenzofurans

This strategy enables the synthesis of novel polyfluorinated 3-aminobenzofurans. The reaction proceeds via a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation of 4-



substituted perfluorobenzonitriles with α -hydroxycarbonyl compounds, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.[5][6][7]

Application Notes

This method is particularly valuable for accessing fluorinated benzofuran cores, which are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. The reaction is generally high-yielding and tolerates a variety of substituents on both the perfluorobenzonitrile and the α -hydroxycarbonyl reactant. The choice of solvent (THF or DMF) can influence the reaction conditions.

Ouantitative Data

Entry	Perfluorobenz onitrile	α- Hydroxycarbo nyl	Product	Yield (%)
1	4- morpholinotetrafl uorobenzonitrile	2-hydroxy-1-(4- methoxyphenyl)e than-1-one	4ed	75
2	4-(piperidin-1- yl)tetrafluorobenz onitrile	2-hydroxy-1- phenylethan-1- one	4ac	68
3	4-(pyrrolidin-1- yl)tetrafluorobenz onitrile	1-hydroxy-1- phenylpropan-2- one	4bd	55
4	4- azidotetrafluorob enzonitrile	2-hydroxy-1-(4- chlorophenyl)eth an-1-one	4fb	40

Experimental Protocol: General Procedure for the Synthesis of 2,6-Disubstituted 3-Amino-4,5,7-trifluorobenzofurans[8]

• Dissolve the appropriate 4-substituted perfluorobenzonitrile (2 mmol) and α-hydroxycarbonyl compound (2 mmol) in anhydrous tetrahydrofuran (THF) (3 mL) or dimethylformamide (DMF)



(4 mL) in a reaction flask.

- Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.75 mL, 5 mmol) to the solution.
- If using THF, heat the resulting solution under reflux. If using DMF, heat the solution at 80 °C.
- Monitor the reaction for 1–3 hours until the starting material is consumed, as indicated by TLC analysis.
- After cooling the mixture to room temperature, dilute it with water (20 mL).
- If a solid precipitates, collect the product by suction filtration.
- If no solid forms, extract the product with ethyl acetate (3 x 50 mL).
- Purify the product by column chromatography over silica gel, using a gradient elution with dichloromethane:methanol (99:1 to 95:5), or by recrystallization from ethanol.

Reaction Mechanism



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Caption: Tandem SNAr-cyclocondensation mechanism.

Sc(OTf)₃-Catalyzed [4+1] Cycloaddition for 2-Aminobenzofurans

This approach describes the synthesis of 2-aminobenzofurans through a scandium triflate (Sc(OTf)₃)-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides.[8][9] This method is highly efficient, proceeds under mild conditions, and provides access to a diverse range of 2-aminobenzofurans.[8]

Application Notes



The reaction is initiated by the Sc(OTf)₃-catalyzed formation of an ortho-quinone methide from an o-hydroxybenzhydryl alcohol. The o-QM then undergoes a [4+1] cycloaddition with an isocyanide, followed by isomerization to yield the 2-aminobenzofuran product. The reaction is tolerant of a variety of functional groups on both the alcohol and the isocyanide.[10]

Quantitative Data

Entry	o- Hydroxyben zhydryl Alcohol (1)	Isocyanide (2)	Product	Yield (%)	Time (min)
1	1a (R¹=H, R²=Ph)	2a (p- nitrophenyl)	3a	87	30
2	1b (R¹=4-Me, R²=Ph)	2a	3ba	84	30
3	1g (R¹=4-F, R²=Ph)	2a	3ga	78	30
4	1a	2f (β- naphthyl)	4af	83	20
5	1a	2h (tert-butyl)	4ah	85	10

Experimental Protocol: Synthesis of 3-Phenyl-N-(4-nitrophenyl)benzofuran-2-amine (3a)[11]

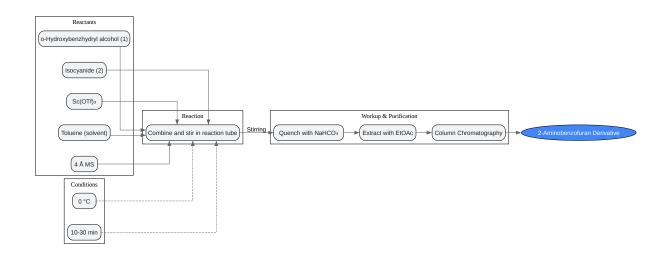
- To a dry reaction tube, add o-hydroxybenzhydryl alcohol 1a (0.1 mmol), 4-nitrophenyl isocyanide 2a (0.2 mmol), scandium(III) triflate (Sc(OTf)₃) (0.1 mmol), and 4 Å molecular sieves (50 mg).
- Add dry toluene (1 mL) to the tube under an inert atmosphere.
- Cool the reaction mixture to 0 °C and stir for 20-30 minutes.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.



- Extract the mixture with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography (eluent typically a mixture of petroleum ether and ethyl acetate) to afford the desired product 3a.

Reaction Workflow





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Caption: Workflow for Sc(OTf)3-catalyzed synthesis.



Rhodium-Catalyzed Intramolecular Cyclization for 2-Aminobenzofuran-3-enes

This method provides access to 2-aminobenzofuran-3-enes through a rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds.[11][12] The reaction proceeds via a carbene metathesis strategy, offering a novel approach to this class of compounds.[11]

Application Notes

The reaction is initiated by the decomposition of the diazo compound by a rhodium catalyst to form a rhodium carbene. This intermediate then undergoes an intramolecular reaction with the tethered alkyne, leading to the formation of the 2-aminobenzofuran-3-ene product. The reaction conditions are mild, and the process demonstrates good functional group tolerance.[11]

Ouantitative Data

Entry	Substrate (1)	Catalyst	Product	Yield (%)	Temperatur e (°C)
1	1a (aryl diazoester)	Rh2(OAc)4	2a	75	25
2	1b (p-Me substituted)	Rh2(OAc)4	2b	72	25
3	1c (p-Cl substituted)	Rh2(OAc)4	2c	78	25
4	1d (p-Br substituted)	Rh₂(OAc)₄	2d	80	25
5	1e (p-F substituted)	Rh2(OAc)4	2e	76	25

Experimental Protocol: General Procedure for the Synthesis of 2-Aminobenzofuran-3-enes[12]

 To a solution of the alkyne-tethered diazo compound (0.2 mmol) in toluene (2 mL) in a reaction vial, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%).



- Stir the reaction mixture at room temperature (or as optimized) under an inert atmosphere.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel column chromatography to afford the desired 2aminobenzofuran-3-ene product.

Note: Detailed experimental procedures and spectroscopic data for specific compounds are often found in the supporting information of the cited literature.[11]

Reaction Mechanism



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Caption: Rhodium-catalyzed intramolecular cyclization mechanism.

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